Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA

Descripción

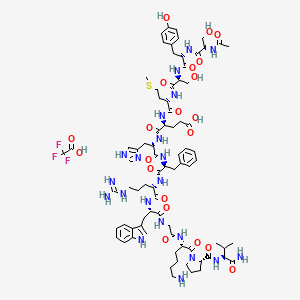

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2·TFA is a synthetic peptide with a 14-amino-acid sequence modified by N-terminal acetylation and C-terminal amidation, stabilized with trifluoroacetic acid (TFA). This peptide features a complex structure with residues critical for receptor binding, including aromatic (Tyr, Trp, Phe), charged (Glu, Arg, Lys), and sulfur-containing (Met) amino acids.

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H109N21O19S.C2HF3O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;3-2(4,5)1(6)7/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);(H,6,7)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOXCJFWEWYJIH-VLZMNQITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H110F3N21O21S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide hormone involves large-scale SPPS, which is optimized for efficiency and yield. The process includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product stabilization .

Análisis De Reacciones Químicas

Oxidation Reactions

The methionine (Met) residue at position 4 is susceptible to oxidation, forming methionine sulfoxide under oxidative conditions. This modification alters receptor binding affinity and biological activity .

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Methionine oxidation | H₂O₂, pH 7.4, 25°C | Met⁴ → Methionine sulfoxide |

| Tryptophan oxidation | Ozone or singlet oxygen | Trp⁹ → Kynurenine derivatives |

Substitution and Side-Chain Modifications

Key substitutions at Phe⁷ and Arg⁸ significantly influence receptor selectivity and potency:

Aza-Amino Acid Substitution

Replacing the α-carbon with nitrogen at Trp¹¹ preserves agonist activity while enhancing metabolic stability :

textAc-His-d-Phe-Arg-Ψ[aza-Trp]-NH2 → MC4R EC₅₀ = 25 nM (vs. 1.1 nM for parent peptide)[9]

Alanine Scanning

Systematic alanine substitution reveals critical residues for receptor interaction :

| Substitution | MC1R EC₅₀ (nM) | MC4R EC₅₀ (nM) | Effect |

|---|---|---|---|

| [Ala⁴]α-MSH | 12,400 ± 10,800 | 17.4 ± 6.12 | 400-fold loss in MC1R potency |

| [Ala⁷]α-MSH | 220 ± 78 | 6.42 ± 2.56 | Retains MC4R selectivity |

Lactam Bridge Formation

Cyclization via lactam bridges enhances stability and receptor specificity :

| Analog | Structure | MC4R EC₅₀ (nM) | MC5R EC₅₀ (nM) |

|---|---|---|---|

| MT-II | Ac-Nle-c[Asp-His-d-Phe-Arg-Trp-Lys]-NH2 | 1.1 ± 0.30 | 2.9 ± 0.52 |

| PG-953 | H-d-Phe-c[Asp-Pro-d-Phe-Arg-d-Nal-Lys]-NH2 | 140 ± 20 | >10,000 |

-

Mechanism : Lactam bridges between Asp/Glu and Lys residues restrict conformational flexibility, improving binding to MC4R .

Side-Chain Protection

-

Arg⁸ : Protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

-

Trp⁹ : Protected with Boc (tert-butyloxycarbonyl).

Degradation Pathways

-

Enzymatic Hydrolysis : Susceptible to cleavage by chymotrypsin at Phe⁷ and Trp⁹ .

-

Acid Hydrolysis : Prolonged exposure to TFA (>24 hr) leads to deamidation at Val¹³ .

Comparative Reactivity Table

Research Implications

Structural modifications of Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2·TFA enable the design of:

-

MC4R-Selective Agonists : For obesity treatment (e.g., MT-II derivatives) .

-

Stabilized Analogs : Aza-Trp and lactam bridges reduce enzymatic degradation .

-

Dual-Activity Ligands : Tetrapeptide fragments (e.g., Ac-His-d-Phe-Arg-Trp-NH2) show mixed agonist/antagonist profiles .

This compound serves as a template for developing melanocortin receptor-targeted therapeutics with tunable pharmacological properties.

Aplicaciones Científicas De Investigación

Dermatological Applications

Tridecactide has been shown to stimulate skin pigmentation through its interaction with melanocortin receptors. This property is particularly significant in dermatological research, where it is being explored for:

- Skin Darkening : The peptide has been found effective in promoting skin darkening in amphibians and is being investigated for similar effects in mammals. This has implications for treatments related to skin disorders and cosmetic applications .

- Wound Healing : Research indicates that peptides like tridecactide can enhance wound healing processes by modulating inflammation and promoting tissue regeneration.

Endocrinological Applications

The melanocortin system plays a crucial role in regulating various physiological processes, including appetite and energy homeostasis. Tridecactide's applications in this area include:

- Appetite Regulation : Studies have suggested that tridecactide can influence feeding behavior and energy expenditure by acting on central nervous system pathways involved in appetite control .

- Hormonal Signaling : The compound's interaction with melanocortin receptors indicates its potential role in hormonal signaling pathways, which could lead to new treatments for obesity and metabolic disorders.

Neurobiological Applications

In neurobiology, tridecactide's effects on the central nervous system are under investigation:

- Cognitive Function : Research has indicated that compounds similar to tridecactide may influence learning and memory processes. This suggests potential applications in treating cognitive impairments or neurodegenerative diseases .

- Stress Response : As part of the melanocortin system, tridecactide may modulate stress responses, providing insights into therapeutic strategies for stress-related disorders.

Synthesis and Mechanism of Action

The synthesis of tridecactide typically involves solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into the desired sequence. The mechanism of action primarily involves binding to melanocortin receptors, which mediate various biological responses related to skin pigmentation, appetite regulation, and energy balance.

Case Studies and Research Findings

Several studies have documented the effects of tridecactide in various experimental settings:

- A study published in Nature highlighted its role in stimulating pigmentation in amphibians and suggested potential applications for skin conditions in humans .

- Research conducted at several universities has explored its impact on metabolic rates and appetite control, indicating promising results for obesity treatment strategies.

Mecanismo De Acción

The compound exerts its effects by binding to melanocortin receptors, particularly MC1R, MC3R, MC4R, and MC5R. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins involved in pigmentation and other physiological processes .

Comparación Con Compuestos Similares

Sequence and Structural Comparisons

The peptide is compared to three analogous compounds from the evidence:

Key Observations :

- Receptor Specificity : The compound from (Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2) is a bombesin analogue targeting GRPr, overexpressed in prostate, breast, and pancreatic cancers. Its inclusion of His and Met residues aligns with GRPr-binding motifs, similar to the His and Met in the query compound .

- Structural Motifs : The query peptide shares Trp and His with ’s compound, which are critical for receptor affinity. However, the query peptide lacks the Dpr modification and Re/Tc labeling used for radiopharmaceutical applications .

- Functional Divergence : Lys-Val-Lys-Phe-Ser-Ala-Trp-Gly-NH2 () is shorter and simpler, associated with helicokinin III, an insect neuropeptide. Its lack of charged residues (e.g., Arg, Glu) may limit mammalian receptor interactions compared to the query compound .

Pharmacological and Functional Insights

- GRPr-Targeting Analogue (): The Dpr-modified peptide demonstrated nanomolar affinity for GRPr in PC-3 prostate cancer models. Radiolabeling with $^{99m}$Tc enabled tumor imaging, highlighting the utility of peptide backbone flexibility for diagnostic applications .

- The presence of Arg and Lys residues may enhance cell penetration, whereas the Tyr-Ser-Ser motif could mimic phosphorylation sites in signaling pathways.

Actividad Biológica

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2, also known as alpha-melanocyte-stimulating hormone (α-MSH), is a tridecapeptide that plays a significant role in various biological processes, particularly in the regulation of pigmentation, appetite, and immune responses. This article delves into the compound's biological activity, synthesis, receptor interactions, and structural modifications that influence its efficacy.

Chemical Structure and Properties

The molecular formula of Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is C77H109N21O19S, with a molecular weight of approximately 1664.9 g/mol. The structure features an acetylated N-terminus which enhances stability against enzymatic degradation and an amide bond at the C-terminus that further protects the peptide from hydrolysis .

| Property | Value |

|---|---|

| Molecular Formula | C77H109N21O19S |

| Molecular Weight | 1664.9 g/mol |

| Solubility | 0.1% AcOH (0.1 mM) |

| Purity | ≥98.0% (HPLC) |

Melanocortin Receptor Interaction

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 primarily acts as an agonist for melanocortin receptors (MCRs), particularly MC1R, MC3R, and MC4R. These receptors are involved in crucial physiological processes such as:

- Pigmentation : Stimulation of melanin production in melanocytes.

- Appetite Regulation : Modulating energy homeostasis and feeding behavior.

- Immune Response : Influencing inflammatory responses and neuroprotection.

Studies have demonstrated that the binding affinity of this peptide to MCRs can vary significantly based on structural modifications. For example, alterations in specific amino acids can enhance metabolic stability or modify receptor selectivity .

Case Studies

- Binding Affinity Studies : Research utilizing radiolabeled peptides has shown that Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 exhibits high binding affinity to MCRs. This binding is critical for its melanotropic activity, which has been quantitatively assessed through competitive binding assays.

- Structural Analogs : Various analogs have been synthesized to explore the relationship between structure and function. For instance, modifications at the Met and Val positions have been linked to enhanced receptor activation profiles and increased potency compared to the native peptide .

- Therapeutic Applications : The peptide's role in modulating immune responses has led to investigations into its potential therapeutic applications for conditions like obesity and inflammatory diseases. In animal models, α-MSH has demonstrated efficacy in reducing food intake and promoting weight loss .

Synthesis Methodology

The synthesis of Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is typically conducted via solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support resin, ensuring high purity and yield of the final product.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and purifying Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂·TFA with high fidelity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry to ensure sequence accuracy. Monitor coupling efficiency via Kaiser tests or ninhydrin assays. Purify the crude product via reverse-phase HPLC (RP-HPLC) using gradients of acetonitrile in 0.1% TFA. Validate purity (>95%) using analytical HPLC and confirm molecular weight via MALDI-TOF mass spectrometry .

Q. How can researchers structurally characterize this peptide to confirm its sequence and modifications?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment the peptide and verify residue order. Use nuclear magnetic resonance (NMR) (e.g., 2D COSY, TOCSY) to confirm side-chain conformations and detect acetyl (Ac) or trifluoroacetyl (TFA) adducts. Cross-reference with Edman degradation for N-terminal validation .

Q. What are the critical storage conditions to maintain peptide stability for long-term studies?

- Methodological Answer : Store lyophilized peptide at -20°C in airtight, desiccated containers to prevent hydrolysis or oxidation. For solutions, use sterile buffers (e.g., PBS at pH 7.4) and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity for this peptide be resolved?

- Methodological Answer : Conduct dose-response assays (e.g., SPR, ITC) under standardized buffer conditions (pH, ionic strength). Validate results using orthogonal methods (e.g., fluorescence polarization vs. radioligand binding). Apply statistical rigor (e.g., Grubbs’ test for outliers, ANOVA for inter-lab variability) and report confidence intervals .

Q. What computational approaches are suitable for modeling the peptide’s tertiary structure and dynamics?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) with explicit solvent models to predict conformational changes. Validate against experimental data (e.g., circular dichroism for secondary structure). Apply docking algorithms (AutoDock Vina) to study interactions with target receptors .

Q. How can researchers optimize in vivo delivery of this peptide for pharmacokinetic studies?

- Methodological Answer : Formulate peptide-loaded nanoparticles (e.g., PLGA) to enhance bioavailability. Use LC-MS/MS for quantification in plasma, ensuring sensitivity via isotopic labeling (SILAC). Adjust administration routes (IV vs. subcutaneous) and monitor clearance rates using non-compartmental pharmacokinetic models .

Methodological Challenges and Solutions

Q. How to address discrepancies in bioactivity assays caused by TFA counterion interference?

- Answer : Replace TFA with acetic acid during purification or dialyze against ammonium bicarbonate. Confirm counterion removal via ion chromatography. Compare bioactivity in TFA-free vs. TFA-containing batches using cell-based assays (e.g., cAMP signaling) .

Q. What strategies mitigate oxidation of methionine residues during experimental workflows?

- Answer : Add antioxidants (e.g., 0.1% ascorbic acid) to buffers and perform experiments under inert gas (N₂). Characterize oxidation products via HPLC-MS and use methionine sulfoxide reductase in cell-based studies to restore activity .

Data Analysis and Reproducibility

| Parameter | Recommended Technique | Validation Criteria |

|---|---|---|

| Purity | Analytical HPLC (C18 column) | Single peak at 214 nm, >95% area |

| Mass Accuracy | MALDI-TOF/ESI-MS | ±0.1 Da deviation from theoretical mass |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | Triplicate runs, R² > 0.98 for fit |

| Cellular Uptake | Confocal Microscopy (FITC tag) | Co-localization with lysosomal markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.